

A Technical Guide to the Physical Properties of Diepoxybutane Isomers

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Compound of Interest

Compound Name: 2,2'-Bioxirane

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Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

1,2,3,4-Diepoxybutane (DEB), a bifunctional electrophile, is a critical compound in both toxicological research and chemical synthesis. As the ultimate carcinogenic metabolite of 1,3-butadiene, its interaction with biological macromolecules is of significant interest.[1][2] DEB exists in three distinct stereoisomeric forms: the enantiomeric pair (R,R)- and (S,S)-diepoxybutane, which are typically handled as a racemic mixture (d,l-DEB), and the achiral meso-diepoxybutane.[3][4] The unique three-dimensional arrangement of the epoxide rings in each isomer dictates not only its chemical reactivity and biological activity but also its fundamental physical properties.

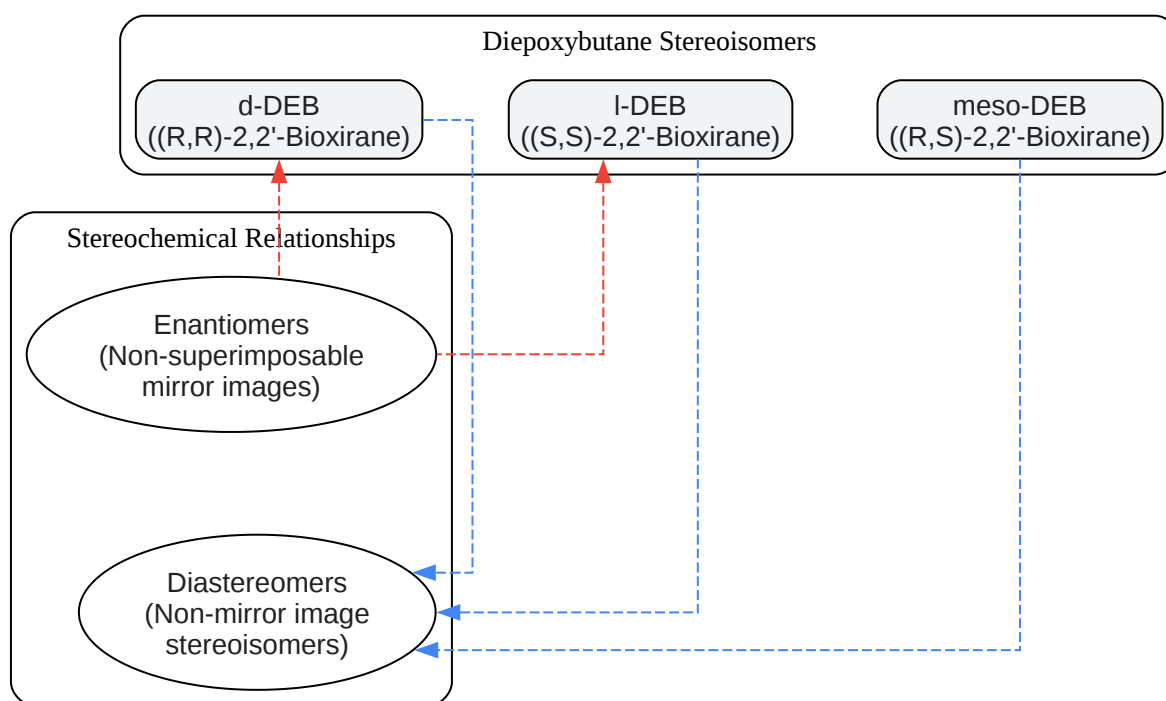
This guide provides a comprehensive overview of the known physical properties of diepoxybutane isomers. Understanding these characteristics is paramount for safe handling, designing experimental conditions, developing analytical methods for separation and quantification, and interpreting toxicological data. We will delve into a comparative analysis of the isomers' properties, outline standard methodologies for their empirical determination, and provide insights into the causality behind these experimental choices.

Isomeric Forms and Stereochemistry

The stereochemistry of diepoxybutane is central to its properties. The molecule has two stereocenters, leading to three possible stereoisomers.

- d,l-1,2:3,4-Diepoxybutane (Racemic Mixture, CAS: 298-18-0): An equimolar mixture of the (R,R)- and (S,S)-enantiomers.[5][6] Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light.
- meso-1,2:3,4-Diepoxybutane (CAS: 564-00-1): An achiral diastereomer possessing a plane of symmetry.[5][7] As a diastereomer of the d and l forms, its physical properties, such as melting point and boiling point, are expected to be distinct.

The structural relationship between these isomers is a critical concept for their separation and characterization.



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Caption: Stereochemical relationship between d, l, and meso isomers of diepoxybutane.

Comparative Physical Properties

The physical properties of diepoxybutane are essential for its practical application and safety.

The data presented below is a synthesis of information from various authoritative databases. It is important to note that many sources report properties for the isomeric mixture (CAS 1464-53-5) or the d,l-racemic mixture without distinguishing from the meso form.^[7] Where available, isomer-specific data is provided.

Property	d,l- Diepoxybutane	meso- Diepoxybutane	Isomeric Mixture / Unspecified	Source(s)
Molecular Formula	C ₄ H ₆ O ₂	C ₄ H ₆ O ₂	C ₄ H ₆ O ₂	[8][9]
Molecular Weight	86.09 g/mol	86.09 g/mol	86.09 g/mol	[5][10][11]
Appearance	Colorless to light yellow liquid	Colorless liquid	Colorless to yellow liquid	[3][8][9]
Melting Point	4 °C (39 °F)	-19 °C (-2.2 °F)	2-4 °C	[4][5][10][11][12]
Boiling Point	144.05 °C (at 760 mmHg)	Not specified	138 °C (at 760 mmHg)	[5][11][13][14]
56-58 °C (at 25 mmHg)	[9][12]			
Density / Specific Gravity	1.1157 g/cm ³ (at 20°C)	Not specified	1.113 g/cm ³ (at 18-25°C)	[5][9][10]
Water Solubility	Miscible / ≥100 mg/mL	Miscible	1000 g/L (Miscible)	[3][8][9][10]
Vapor Pressure	3.9 mmHg (at 20°C)	Not specified	3.9 mmHg (at 20°C)	[10][11]
Flash Point	46 °C (115 °F)	Not specified	45.6-46 °C (114-115 °F)	[5][9][10]
Refractive Index (n _{20/D})	1.4360	Not specified	1.434	[9][12][14]
Log K _{ow} (Octanol/Water)	-0.28	-0.28	-0.28	[8][11]

Expert Insights: The significant difference in melting points between the d,l-racemic mixture (~4°C) and the meso form (-19°C) is noteworthy.[4][5][11] This is a direct consequence of their different molecular symmetries. The less symmetric d and l enantiomers can pack more efficiently into a crystal lattice as a racemic compound than the meso isomer, resulting in a

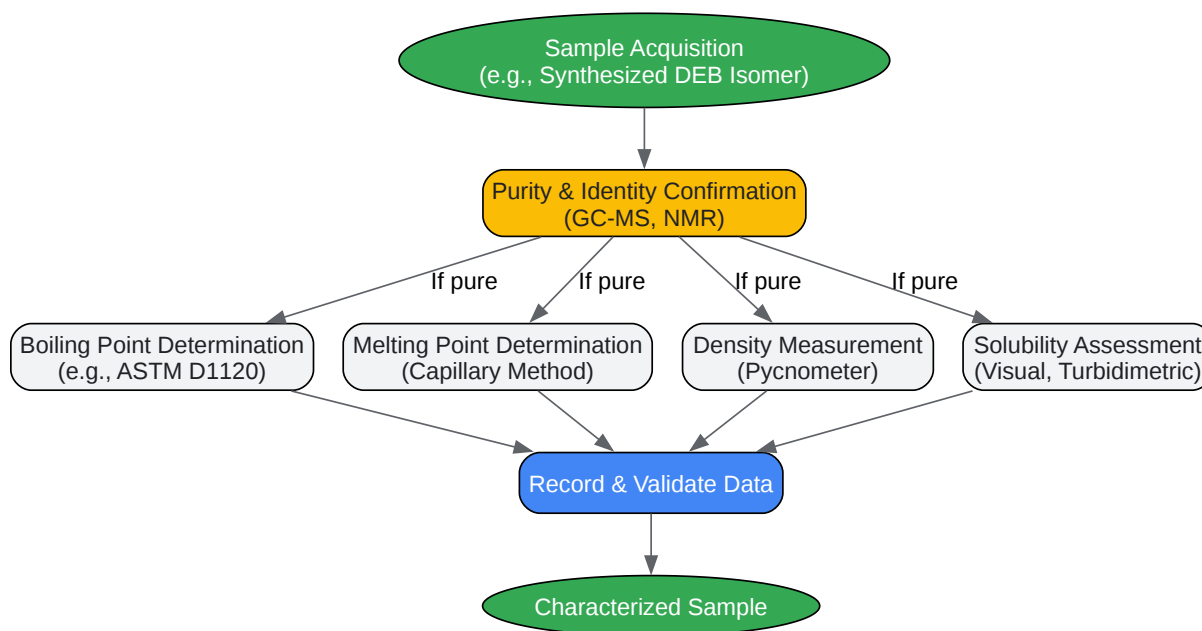
higher melting point. This property is a key vulnerability that can be exploited for the purification of the meso isomer from a mixture by fractional crystallization at low temperatures. The high water solubility is attributed to the polarity of the two epoxide rings and their potential for hydrogen bonding.[3]

Experimental Protocols for Property Determination

To ensure data integrity, physical properties must be determined using validated, standardized methods. The reactive nature of epoxides necessitates careful experimental design to prevent polymerization or degradation.[5][7]

Workflow for Physical Property Characterization

A systematic approach is crucial for characterizing a new batch or a purified isomer of diepoxybutane. The workflow ensures that each measurement is performed on a well-defined, pure sample.



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Caption: General experimental workflow for the physical characterization of a DEB isomer.

Protocol: Boiling Point Determination (Micro-method)

Causality: For a reactive and potentially hazardous substance like DEB, determining the boiling point requires a method that uses a minimal amount of material and allows for precise temperature control to avoid overheating and polymerization. A micro-boiling point determination using a Thiele tube is ideal.

Methodology:

- Preparation: Place a small sample (0.5 mL) of the purified DEB isomer into a small-diameter test tube.

- **Capillary Insertion:** Take a capillary tube sealed at one end and place it, open-end down, into the test tube containing the sample.
- **Apparatus Setup:** Attach the test tube to a calibrated thermometer. Immerse the assembly in a Thiele tube containing a high-boiling, inert liquid (e.g., mineral oil). The sample should be level with the thermometer bulb.
- **Heating:** Gently heat the side arm of the Thiele tube. Convection will ensure uniform temperature distribution.
- **Observation:** As the liquid heats, air trapped in the capillary will bubble out. Continue heating until a steady stream of bubbles emerges.
- **Equilibrium:** Turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.
- **Validation:** Record the atmospheric pressure. The observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph if necessary.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a highly sensitive indicator of purity. For crystalline solids like the d,l-racemic mixture below 4°C, a sharp melting range (e.g., <1°C) indicates high purity. A broad melting range suggests the presence of impurities or other isomers. This method provides a self-validating check on sample purity.

Methodology:

- **Sample Preparation:** If liquid at room temperature (like the meso form), the sample must be frozen. Load a small amount of the finely powdered, solid DEB into a capillary tube, sealing one end. Tap gently to pack the sample to a height of 2-3 mm.
- **Apparatus:** Place the capillary tube into a calibrated melting point apparatus.

- Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point.
- Ramped Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range).
- Final Reading: Record the temperature at which the last crystal melts (the end of the melting range).
- Reporting: Report the result as a melting range. For d,l-DEB, a pure sample should melt sharply around 4°C.[5]

Spectroscopic and Analytical Data

While not physical properties in the classical sense, spectroscopic data are indispensable for the identification and differentiation of isomers.

- Mass Spectrometry (MS): All isomers have the same molecular weight (86.09 g/mol) and will exhibit a molecular ion peak at m/z 86 under electron ionization.[6][8] Fragmentation patterns are typically identical and not useful for isomer differentiation.
- Infrared (IR) Spectroscopy: The IR spectra are dominated by characteristic C-O-C stretches of the epoxide rings. While subtle differences may exist in the fingerprint region, IR is generally insufficient for distinguishing the stereoisomers on its own.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the most powerful tools for distinguishing meso and d,l isomers. The symmetry of the meso compound results in a simpler spectrum compared to the enantiomers due to magnetically equivalent protons and carbons. Advanced 2D NMR techniques can confirm the diastereomeric relationship.[1]

Safety and Handling Implications

The physical properties of diepoxybutane directly inform safety protocols.

- **Flammability:** With a flash point around 46°C, DEB is a flammable liquid and must be handled away from ignition sources.[\[5\]](#)[\[9\]](#)
- **Inhalation Hazard:** A vapor pressure of 3.9 mmHg at room temperature indicates that significant concentrations of vapor can exist, posing an inhalation risk.[\[10\]](#)[\[11\]](#) All handling should occur in a well-ventilated fume hood.
- **Reactivity:** DEB is highly reactive and can polymerize violently when heated or in the presence of catalysts.[\[5\]](#)[\[7\]](#) It is crucial to store it refrigerated (0-10°C) and avoid contact with acids, bases, and oxidizing agents.[\[15\]](#)

Conclusion

The physical properties of diepoxybutane isomers are a direct reflection of their molecular structure and symmetry. Key differences, particularly the melting point between the meso and d,l-racemic forms, provide critical avenues for purification and analysis. A thorough understanding and accurate determination of these properties, using standardized and validated protocols, are foundational for any research or development involving these potent and important molecules. This guide provides the necessary data and methodological framework to support such endeavors, ensuring both scientific integrity and operational safety.

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